6-Fluoro-2,7-dimethylquinoline is a fluorinated derivative of quinoline, a heterocyclic compound known for its diverse biological activities and applications in medicinal chemistry. The presence of the fluorine atom at the 6-position and two methyl groups at the 2 and 7 positions enhances the compound's biological activity and stability, making it a subject of interest in various scientific fields, particularly in drug development and material science.
This compound is synthesized from quinoline derivatives through specific chemical reactions, particularly fluorination processes. It is commercially available from various chemical suppliers, which facilitate research and development in related fields.
6-Fluoro-2,7-dimethylquinoline belongs to the class of compounds known as quinolines, which are bicyclic aromatic compounds characterized by a fused benzene and pyridine ring. Its unique structure allows it to exhibit various chemical properties and biological activities, making it relevant in medicinal chemistry and other scientific applications.
The synthesis of 6-Fluoro-2,7-dimethylquinoline typically involves the following steps:
The molecular formula of 6-Fluoro-2,7-dimethylquinoline is . Its structure features a fluorine atom at the 6-position and two methyl groups at the 2 and 7 positions on the quinoline ring.
| Property | Value |
|---|---|
| Molecular Formula | C11H10FN |
| Molecular Weight | 175.20 g/mol |
| IUPAC Name | 6-fluoro-2,7-dimethylquinoline |
| InChI | InChI=1S/C11H10FN/c1-7-5-11-9(6-10(7)12)4-3-8(2)13-11/h3-6H,1-2H3 |
| InChI Key | TYWFHKKKXKGBBC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(C=C1)C=C(C(=C2)C)F |
This structural arrangement contributes to its distinctive reactivity and biological activity profile compared to other quinolines.
6-Fluoro-2,7-dimethylquinoline can undergo several types of chemical reactions:
The specific conditions for these reactions vary based on desired outcomes. For instance, oxidation may require oxidizing agents like hydrogen peroxide or potassium permanganate, while reduction might involve catalytic hydrogenation techniques.
The mechanism of action for 6-Fluoro-2,7-dimethylquinoline involves its interaction with specific biological targets:
Key chemical properties include:
| Property | Value |
|---|---|
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
These properties are crucial for understanding how the compound behaves under different conditions and its suitability for various applications.
6-Fluoro-2,7-dimethylquinoline has several notable applications:
The unique combination of structural features in 6-Fluoro-2,7-dimethylquinoline enhances its potential across these diverse applications, making it a valuable compound in scientific research and industrial development.
CAS No.: 193419-86-2
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4